molecular formula C10H7ClN2O B12897720 6-Chloro-5-phenylpyrazin-2(1H)-one CAS No. 64163-14-0

6-Chloro-5-phenylpyrazin-2(1H)-one

Cat. No.: B12897720
CAS No.: 64163-14-0
M. Wt: 206.63 g/mol
InChI Key: BSKNPKALLWHMFQ-UHFFFAOYSA-N
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Description

6-Chloro-5-phenylpyrazin-2(1H)-one is a heterocyclic compound that contains a pyrazine ring substituted with a chlorine atom at the 6-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-phenylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-phenylpyrazine with a suitable nucleophile, such as hydroxylamine, under acidic or basic conditions to form the desired pyrazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyrazines.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazines.

    Substitution: Various substituted pyrazinones, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-phenylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-phenylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylpyrazin-2(1H)-one: Lacks the chlorine substitution at the 6-position.

    6-Chloropyrazin-2(1H)-one: Lacks the phenyl substitution at the 5-position.

    5,6-Diphenylpyrazin-2(1H)-one: Contains phenyl groups at both the 5- and 6-positions.

Uniqueness

6-Chloro-5-phenylpyrazin-2(1H)-one is unique due to the presence of both the chlorine and phenyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Biological Activity

6-Chloro-5-phenylpyrazin-2(1H)-one is a heterocyclic compound notable for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C10H7ClN2O, characterized by a pyrazine ring with a chlorine atom at the 6-position and a phenyl group at the 5-position. This unique structural configuration plays a crucial role in its biological activity.

Biological Activities

Research has identified several significant biological activities associated with this compound:

1. Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

2. Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for its antiviral properties. It has demonstrated inhibitory effects on viral replication in vitro, particularly against certain RNA viruses .

3. Cytotoxic Effects

The compound has shown cytotoxic activity against various cancer cell lines. For instance, in studies involving human breast cancer cells (MDA-MB-231), treatment with 0.1 µM concentrations resulted in significant reductions in cell viability, promoting apoptosis .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial and viral metabolism.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death through mechanisms that involve mitochondrial dysfunction and caspase activation .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-pyrazin-2(1H)-oneChlorine at the 5-positionPrimarily studied for herbicidal activity
6-Bromo-5-(4-fluorophenyl)pyrazin-2(1H)-oneBromine instead of chlorineExhibits different biological activity profiles
3-Chloro-5-(phenyl)pyrazin-2(1H)-oneChlorine at the 3-positionDifferent position affects reactivity and properties

This table illustrates how the presence of specific substituents influences the biological properties of these compounds.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Case Study: Antimicrobial Efficacy

In one study, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Case Study: Anticancer Activity

Another investigation focused on the cytotoxic effects on human cancer cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 0.01 µM after 72 hours of exposure, indicating strong anticancer potential .

Properties

CAS No.

64163-14-0

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

6-chloro-5-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C10H7ClN2O/c11-10-9(12-6-8(14)13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)

InChI Key

BSKNPKALLWHMFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)C=N2)Cl

Origin of Product

United States

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